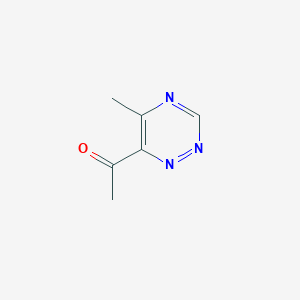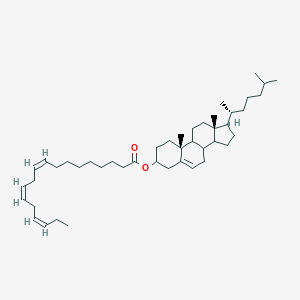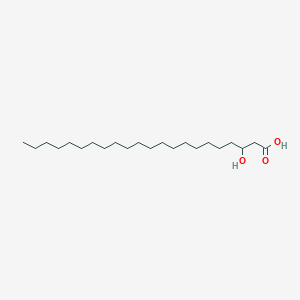
5S-hydroxy-6E,8Z,11Z,14Z,17Z-eicosapentaenoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5S-hydroxy-6E,8Z,11Z,14Z,17Z-eicosapentaenoic acid is a hydroxyeicosapentaenoic acid, which is a type of eicosanoid. Eicosanoids are signaling molecules derived from omega-3 and omega-6 fatty acids. This compound is characterized by the presence of a hydroxyl group and five conjugated double bonds. It is practically insoluble in water and exhibits acidic properties .
Mechanism of Action
Target of Action
5S-HEPE is an active metabolite of eicosapentaenoic acid (EPA) and is formed from EPA by 5-lipoxygenase (5-LO) . The primary target of 5S-HEPE is the G protein-coupled receptor 119 (GPR119) . GPR119 is a receptor that plays a crucial role in glucose homeostasis and lipid metabolism .
Mode of Action
5S-HEPE acts as an agonist of GPR119 . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, 5S-HEPE binds to GPR119 and activates it . This activation leads to an increase in cAMP accumulation in cells expressing human GPR119 .
Biochemical Pathways
The formation of 5S-HEPE involves the 5-lipoxygenase (5-LO) pathway . This pathway was discovered with the identification of 5S-HETE as a product of arachidonic acid (AA) metabolism . 5S-HETE is then oxidized by the highly selective dehydrogenase 5-HEDH to form 5-oxo-ETE . The 5-LO pathway is also involved in the formation of proinflammatory leukotrienes and anti-inflammatory lipoxins .
Pharmacokinetics
It is known that 5s-hepe is practically insoluble in water , which may impact its bioavailability.
Result of Action
The activation of GPR119 by 5S-HEPE leads to an increase in cAMP accumulation . This, in turn, increases glucose-induced insulin secretion from pancreatic islets and glucagon-like peptide 1 (GLP-1) secretion from adenocarcinoma cells . These actions suggest that 5S-HEPE may play a role in glucose homeostasis and lipid metabolism .
Action Environment
The action of 5S-HEPE can be influenced by various environmental factors. For instance, oxidative stress and activation of the respiratory burst in phagocytic cells can favor the synthesis of 5-oxo-ETE, a downstream product of 5S-HEPE . .
Biochemical Analysis
Biochemical Properties
5S-hydroxy-6E,8Z,11Z,14Z,17Z-eicosapentaenoic acid interacts with various enzymes and proteins. It is an agonist of G protein-coupled receptor 119 (GPR119), a receptor that is highly expressed on eosinophils and basophils . It increases cAMP accumulation in cells expressing human GPR119 .
Cellular Effects
This compound influences cell function by increasing glucose-induced insulin secretion from insulinoma pancreatic islets and glucagon-like peptide 1 (GLP-1) secretion from adenocarcinoma cells . It also promotes the survival and proliferation of a number of cancer cell lines .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme activation, and changes in gene expression. It is formed by oxidation of 5S-HETE by the highly selective dehydrogenase 5-HEDH .
Metabolic Pathways
This compound is involved in the 5-lipoxygenase (5-LO) pathway
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5S-hydroxy-6E,8Z,11Z,14Z,17Z-eicosapentaenoic acid typically involves the enzymatic conversion of eicosapentaenoic acid (EPA) by 5-lipoxygenase (5-LO). This enzyme catalyzes the addition of a hydroxyl group at the 5th carbon position of EPA, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound can be achieved through biotechnological processes involving the cultivation of microorganisms or cell lines that express 5-lipoxygenase. These microorganisms or cell lines are fed with EPA, which is then converted to the target compound through enzymatic reactions .
Chemical Reactions Analysis
Types of Reactions
5S-hydroxy-6E,8Z,11Z,14Z,17Z-eicosapentaenoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form 5-oxo-6E,8Z,11Z,14Z,17Z-eicosapentaenoic acid.
Reduction: The double bonds can be reduced to form saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen in the presence of specific enzymes.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Various reagents, including halogens and nucleophiles, can be employed for substitution reactions.
Major Products Formed
Oxidation: 5-oxo-6E,8Z,11Z,14Z,17Z-eicosapentaenoic acid.
Reduction: Saturated eicosapentaenoic acid derivatives.
Substitution: Various substituted eicosapentaenoic acid derivatives.
Scientific Research Applications
5S-hydroxy-6E,8Z,11Z,14Z,17Z-eicosapentaenoic acid has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other bioactive eicosanoids.
Biology: It serves as a signaling molecule involved in various biological processes, including inflammation and immune responses.
Medicine: It has potential therapeutic applications in treating inflammatory diseases and conditions associated with oxidative stress.
Industry: It is used in the production of specialized dietary supplements and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
5S-hydroxy-6E,8Z,11Z,14Z-eicosatetraenoic acid (5-HETE): Another hydroxyeicosanoid with similar properties but one less double bond.
5-oxo-6E,8Z,11Z,14Z-eicosatetraenoic acid (5-oxo-ETE): An oxidized derivative of 5-HETE with potent proinflammatory effects.
5S-hydroxy-6E,8Z,11Z,14Z,17Z-docosapentaenoic acid (5-HEPE): A hydroxyeicosanoid derived from docosapentaenoic acid with similar biological activities.
Uniqueness
5S-hydroxy-6E,8Z,11Z,14Z,17Z-eicosapentaenoic acid is unique due to its specific structure, which includes five conjugated double bonds and a hydroxyl group at the 5th carbon position. This structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
92008-51-0 |
|---|---|
Molecular Formula |
C20H30O3 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
(5S,6Z,8Z,11Z,14Z,17Z)-5-hydroxyicosa-6,8,11,14,17-pentaenoic acid |
InChI |
InChI=1S/C20H30O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19(21)17-15-18-20(22)23/h3-4,6-7,9-10,12-14,16,19,21H,2,5,8,11,15,17-18H2,1H3,(H,22,23)/b4-3-,7-6-,10-9-,13-12-,16-14-/t19-/m1/s1 |
InChI Key |
FTAGQROYQYQRHF-BVMAXIEISA-N |
SMILES |
CCC=CCC=CCC=CCC=CC=CC(CCCC(=O)O)O |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\C=C/[C@H](CCCC(=O)O)O |
Canonical SMILES |
CCC=CCC=CCC=CCC=CC=CC(CCCC(=O)O)O |
physical_description |
Solid |
Synonyms |
5S-hydroxy-6E,8Z,11Z,14Z,17Z-eicosapentaenoic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![N-[(3R,4S)-3-methylpiperidin-4-yl]-N-phenylpropanamide](/img/structure/B163434.png)
![6-[2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-[(3,4,5,6-tetrahydroxyoxan-2-yl)methoxy]oxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B163435.png)




